molecular formula C6H8Cl6 B14614801 1,3,3,4,4,6-Hexachlorohexane CAS No. 58468-00-1

1,3,3,4,4,6-Hexachlorohexane

Cat. No.: B14614801
CAS No.: 58468-00-1
M. Wt: 292.8 g/mol
InChI Key: WLWXMMAQPUKSTB-UHFFFAOYSA-N
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Description

1,3,3,4,4,6-Hexachlorohexane is a polyhalogenated organic compound with the molecular formula C6H6Cl6. It is one of the many isomers of hexachlorocyclohexane, which are known for their pesticidal properties and environmental persistence . This compound consists of a six-carbon ring with chlorine atoms attached to specific carbon atoms, making it a highly chlorinated cyclohexane derivative.

Preparation Methods

1,3,3,4,4,6-Hexachlorohexane can be synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine molecules to benzene, resulting in the formation of hexachlorocyclohexane isomers. The reaction typically requires the presence of ultraviolet light (hν) or heat (Δ) and high pressure (P) to facilitate the radical addition of chlorine atoms . The reaction can be represented as follows:

C6H6+3Cl2C6H6Cl6C_6H_6 + 3Cl_2 \rightarrow C_6H_6Cl_6 C6​H6​+3Cl2​→C6​H6​Cl6​

Chemical Reactions Analysis

1,3,3,4,4,6-Hexachlorohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated cyclohexane derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,3,4,4,6-Hexachlorohexane has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexane derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental persistence.

    Medicine: Research is conducted to explore its potential use in pharmaceutical applications, particularly in the development of new drugs with pesticidal properties.

    Industry: It is used in the production of other chlorinated compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3,4,4,6-Hexachlorohexane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by inhibiting membrane-bound enzymes, leading to cell damage and toxicity. The molecular targets include enzymes involved in the electron transport chain and other metabolic pathways .

Comparison with Similar Compounds

1,3,3,4,4,6-Hexachlorohexane is similar to other hexachlorocyclohexane isomers, such as:

  • 1,2,3,4,5,6-Hexachlorohexane
  • 1,1,2,3,4,5-Hexachlorohexane
  • 1,1,2,3,4,6-Hexachlorohexane

These compounds share similar structural features but differ in the positions of chlorine atoms on the cyclohexane ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical and physical properties .

Properties

CAS No.

58468-00-1

Molecular Formula

C6H8Cl6

Molecular Weight

292.8 g/mol

IUPAC Name

1,3,3,4,4,6-hexachlorohexane

InChI

InChI=1S/C6H8Cl6/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2

InChI Key

WLWXMMAQPUKSTB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C(CCCl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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